
2-Chloro-6-methoxypurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methoxypurine is a chemical compound with the molecular formula C6H5ClN4O .
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxypurine involves the reaction of sodium methoxide with 6-chloropurine and 2,6-dichloropurine in a methanol medium . This reaction furnishes 6-methoxypurine and 2-chloro-6-methoxypurine . Further reaction of these purine bases with various alkenyl and akynyl linkers as explained above furnished the target compounds .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxypurine consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom . The average mass is 184.583 Da and the monoisotopic mass is 184.015182 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-6-methoxypurine are complex and involve multiple steps. For instance, the reaction of sodium methoxide with 6-chloropurine and 2,6-dichloropurine in a methanol medium yields 6-methoxypurine and 2-chloro-6-methoxypurine . Further reactions with various alkenyl and akynyl linkers yield the target compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-methoxypurine include a molecular formula of C6H5ClN4O, an average mass of 184.583 Da, and a monoisotopic mass of 184.015182 Da .科学的研究の応用
Cytotoxic Activity
2-Chloro-6-methoxypurine has been used in the synthesis of 2,6-substituted purines, which have shown significant cytotoxic activity against various human tumor cell lines . Compounds synthesized from 2-Chloro-6-methoxypurine have exhibited potent cytotoxic activity with GI 50 values in the 1–5 µM range for most human tumor cell lines . This includes leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
Anticancer Agent Development
The development of new potent and selective anticancer agents is a major goal in drug development. 2-Chloro-6-methoxypurine has been used in the synthesis of anti-cancer purine compounds . The N 9 -chloromethyl arylpurine intermediates, related to 2-Chloro-6-methoxypurine, were found to be potent in vitro growth inhibitors of several human tumor cell lines .
Synthesis of Modified Nucleosides
2-Chloro-6-methoxypurine has been used in the synthesis of modified nucleosides . A comparative study of the possibilities of using ribokinase → phosphopentomutase → nucleoside phosphorylase cascades in the synthesis of modified nucleosides was carried out . The efficiency of 2-chloradenine nucleoside synthesis decreases in the following order: Rib (92), dRib (74), Ara (66), F-Ara (8), and Xyl (2%) in 30 min for mesophilic enzymes .
Synthesis of D-arabinosides
For the first time, D-arabinosides of 2-chloro-6-methoxypurine and 2-fluoro-6-methoxypurine were synthesized using the mesophilic cascade . This opens up new possibilities for the synthesis of other similar compounds.
Fluorescent Probe Synthesis
2-Chloro-6-methoxypurine is used in the synthesis of Cl-MPHQ, a weakly fluorescent compound . The treatment of Cl-MPHQ with persulphate ion in aqueous ethanol solution generates fluorescent Cl-MQCA, through C=N bond cleavage . This has potential applications in fluorescence microscopy and other fields where fluorescent probes are used.
Synthesis of 2,6-Substituted Purines
2-Chloro-6-methoxypurine has been used in the synthesis of 2,6-substituted purines . These compounds have shown significant cytotoxic activity against various human tumor cell lines . This makes 2-Chloro-6-methoxypurine a valuable compound in the field of medicinal chemistry.
Safety and Hazards
The safety data sheet for 2-Chloro-6-methoxypurine indicates that it has acute toxicity when ingested and can cause skin corrosion or irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
作用機序
Target of Action
2-Chloro-6-methoxypurine primarily targets the P2X7 purinergic receptor (P2X7) . This receptor is involved in the pathogenesis of many neurodegenerative diseases . It also targets the methane monooxygenase , a key enzyme of aerobic methane oxidation .
Mode of Action
2-Chloro-6-methoxypurine interacts with its targets and induces changes in their function. For instance, it acts as an antagonist to the P2X7 receptor, blocking its activity . It also inhibits the activity of methane monooxygenase .
Biochemical Pathways
The compound affects various biochemical pathways. It is a hypoxanthine analog, a type of purine base mainly present in muscle tissue . Hypoxanthine is a metabolite produced by purine oxidase acting on xanthine . It has typical anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor . It is cytoprotective by inhibiting PAPR activity, inhibiting peroxynitrite-induced mitochondrial depolarization, and secondary superoxide production .
Pharmacokinetics
For instance, it is a hypoxanthine analog, which are known to be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of 2-Chloro-6-methoxypurine’s action are diverse. It has been shown to have potent cytotoxic activity against human tumor cell lines . It also inhibits the activity of methane monooxygenase, affecting microbial methane oxidation .
Action Environment
The action, efficacy, and stability of 2-Chloro-6-methoxypurine can be influenced by various environmental factors. For instance, the rate of product formation in reactions with Escherichia coli enzymes was significantly higher despite the relatively small difference in temperatures when performing the cascade reactions .
特性
IUPAC Name |
2-chloro-6-methoxy-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDSMFYWSAISJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypurine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

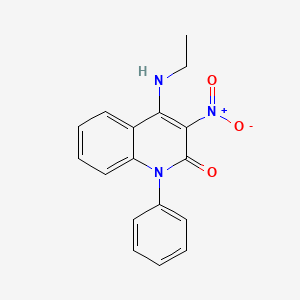

![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)

![2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2425393.png)
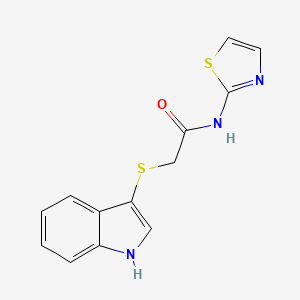
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2425397.png)
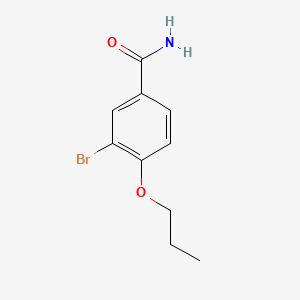
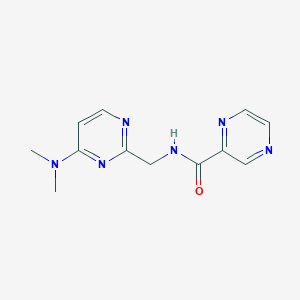

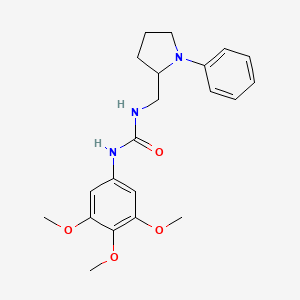
![9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425402.png)
![3-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine;dihydrochloride](/img/structure/B2425404.png)
![Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2425405.png)